Methyl 7-methyl-1H-indole-5-carboxylate
Overview
Description
“Methyl 7-methyl-1H-indole-5-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Molecular Structure Analysis
The molecular formula of “Methyl 7-methyl-1H-indole-5-carboxylate” is C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Chemical Reactions Analysis
“Methyl 7-methyl-1H-indole-5-carboxylate” has been used as a reactant in various chemical reactions. These include its use in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Physical And Chemical Properties Analysis
“Methyl 7-methyl-1H-indole-5-carboxylate” has a molecular formula of C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Scientific Research Applications
Synthesis of Conformationally Constrained Derivatives
Research by Horwell et al. (1994) focused on synthesizing novel 3,4-fused tryptophan analogues, including compounds similar to methyl 7-methyl-1H-indole-5-carboxylate. These derivatives, designed for peptide and peptoid conformation elucidation, feature a ring that limits the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Spectroscopic and Computational Studies
Almutairi et al. (2017) conducted spectroscopic profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a compound related to methyl 7-methyl-1H-indole-5-carboxylate. Their study provided insights into the electronic nature, vibrational modes, UV-visible spectrum, and non-linear optical properties of MMIC, using FT-IR, FT-Raman, and UV spectroscopy (Almutairi et al., 2017).
Antagonist Synthesis for Biological Testing
Isherwood et al. (2012) described the efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, which is structurally related to methyl 7-methyl-1H-indole-5-carboxylate. This work facilitated multi-gram scale production for advanced biological testing (Isherwood et al., 2012).
Cytotoxic Mannopyranosides of Indole Alkaloids
Hu et al. (2014) isolated new mannopyranosides of indole alkaloids from Zanthoxylum nitidum, including compounds structurally related to methyl 7-methyl-1H-indole-5-carboxylate. These alkaloids demonstrated significant cytotoxicities against tumor cell lines (Hu, Shi, Mao, Chen, & Li, 2014).
Synthesis of Indole Derivatives
Akbari and Faryabi (2023) reported a novel method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives, which are related to methyl 7-methyl-1H-indole-5-carboxylate. This method featured cross-dehydrogenative coupling and highlighted the reactivity of these molecules (Akbari & Faryabi, 2023).
Safety And Hazards
properties
IUPAC Name |
methyl 7-methyl-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHUBDYDVDLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441373 | |
Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methyl-1H-indole-5-carboxylate | |
CAS RN |
180624-25-3 | |
Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.